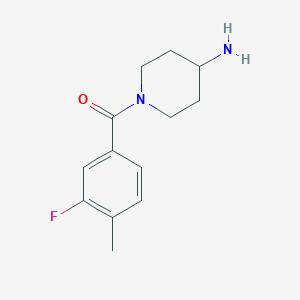

(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone

CAS No.:

Cat. No.: VC17870644

Molecular Formula: C13H17FN2O

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17FN2O |

|---|---|

| Molecular Weight | 236.28 g/mol |

| IUPAC Name | (4-aminopiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone |

| Standard InChI | InChI=1S/C13H17FN2O/c1-9-2-3-10(8-12(9)14)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3 |

| Standard InChI Key | INAUUHVARVJIDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)F |

Introduction

Overview of the Compound

(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with an amino group, along with a fluorinated aromatic ketone structure. Its molecular configuration suggests potential applications in pharmaceutical chemistry, particularly as a scaffold for drug discovery.

Synthesis Pathways

The synthesis of (4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves:

-

Formation of the Piperidine Core: Starting from simple amines and aldehydes, piperidine derivatives are synthesized via Mannich or reductive amination reactions.

-

Fluorinated Ketone Introduction: The aromatic ketone is introduced through Friedel-Crafts acylation or other coupling strategies using fluorinated benzoyl precursors.

-

Final Assembly: The two fragments are linked via condensation or amidation reactions.

Potential Applications

The compound’s structural features make it relevant for various applications:

-

Pharmaceutical Research:

-

Piperidine derivatives are known for their pharmacological properties, including roles as central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs.

-

The fluorinated aromatic group enhances metabolic stability and bioavailability, key traits for drug candidates.

-

-

Chemical Probing:

-

The compound can serve as a chemical probe for studying receptor-ligand interactions or enzyme activities.

-

-

Material Science:

-

Fluorinated compounds often exhibit unique physical properties, making them useful in specialized material applications.

-

Biological Activity

While specific studies on this compound were not found in the provided results, related piperidine derivatives have shown:

-

High binding affinity to neurotransmitter receptors (e.g., dopamine or serotonin receptors).

-

Potential activity as enzyme inhibitors or modulators.

Further research would be needed to confirm its biological activity profile.

Safety and Handling

As with most synthetic organic compounds:

Research Gaps

Current literature lacks detailed experimental data on:

-

Pharmacokinetics and pharmacodynamics of this compound.

-

Toxicity profiles and environmental impact.

-

Specific applications in therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume